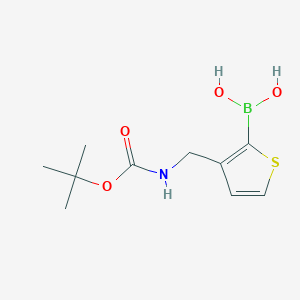
(3-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or by cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters or boranes.
Substitution: Free amine derivatives.
科学的研究の応用
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid has several applications in scientific research:
作用機序
The mechanism of action of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The thiophene ring provides additional stability and electronic properties, enhancing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
N-Acetyl-L-tryptophan: A derivative of tryptophan used in biochemical studies.
Uniqueness
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is unique due to its combination of a Boc-protected amine, a thiophene ring, and a boronic acid group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
特性
分子式 |
C10H16BNO4S |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |
InChIキー |
MHSOTBXBXMIQGF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
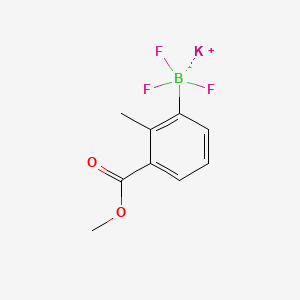
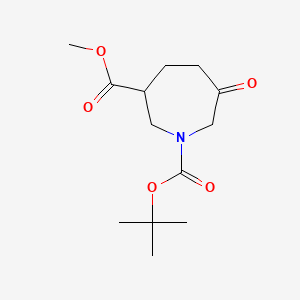
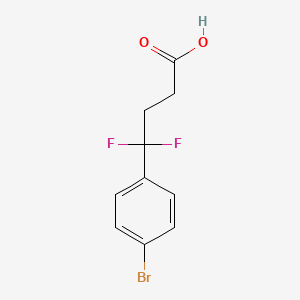

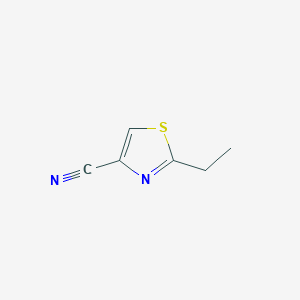
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
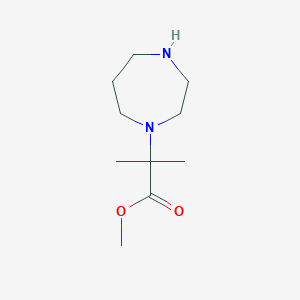

![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
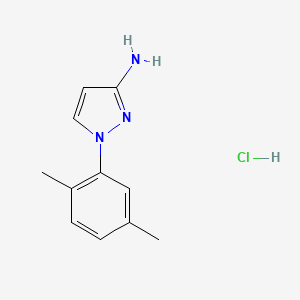
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
